molecular formula C14H14N2O B2505431 N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide CAS No. 2396580-20-2

N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide

Cat. No.: B2505431
CAS No.: 2396580-20-2
M. Wt: 226.279
InChI Key: CIOIEKHAZXAQAG-UHFFFAOYSA-N
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Description

N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment to the Phenyl Group: The pyrrole ring is then attached to the phenyl group via a Suzuki coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the prop-2-enamide moiety.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid)

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Saturated amides

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methyl-3-(1H-indol-1-yl)phenyl]prop-2-enamide: Similar structure but with an indole ring instead of a pyrrole ring.

    N-[2-methyl-3-(1H-pyrrol-2-yl)phenyl]prop-2-enamide: Similar structure but with the pyrrole ring attached at a different position.

    N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide is unique due to its specific combination of a pyrrole ring, phenyl group, and prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-methyl-3-pyrrol-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-3-14(17)15-12-7-6-8-13(11(12)2)16-9-4-5-10-16/h3-10H,1H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOIEKHAZXAQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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